In Vitro Potency of Tebipenem Against ESBL-Producing Enterobacterales Compared to Meropenem, Ertapenem, and Imipenem
Against a collection of 360 ESBL-producing Enterobacterales clinical isolates, tebipenem demonstrated an MIC90 of 0.03 μg/mL. This potency was equivalent to meropenem (MIC90 0.03 μg/mL), 4-fold more potent than ertapenem (MIC90 0.12 μg/mL), and 8.3-fold more potent than imipenem (MIC90 0.25 μg/mL) [1]. Against non-ESBL-producing Enterobacterales (n=2,035 isolates), tebipenem exhibited an MIC90 of 0.015 μg/mL, equal to ertapenem (MIC90 0.015 μg/mL) and 2-fold more potent than meropenem (MIC90 0.03 μg/mL) [2]. The consistent sub-0.06 μg/mL potency of tebipenem across both ESBL-positive and ESBL-negative populations confirms that the compound's antimicrobial activity is not meaningfully compromised by the presence of extended-spectrum β-lactamases [3].
| Evidence Dimension | MIC90 (minimum inhibitory concentration inhibiting 90% of isolates) |
|---|---|
| Target Compound Data | 0.03 μg/mL (ESBL-producing, n=360); 0.015 μg/mL (non-ESBL-producing, n=2,035) |
| Comparator Or Baseline | Meropenem: 0.03 μg/mL (ESBL), 0.03 μg/mL (non-ESBL); Ertapenem: 0.12 μg/mL (ESBL), 0.015 μg/mL (non-ESBL); Imipenem: 0.25 μg/mL (ESBL), ≤0.12 μg/mL (non-ESBL) |
| Quantified Difference | Tebipenem vs ertapenem in ESBL: 4-fold more potent (0.03 vs 0.12 μg/mL); vs imipenem in ESBL: 8.3-fold more potent (0.03 vs 0.25 μg/mL); equivalent to meropenem in ESBL (0.03 vs 0.03 μg/mL) |
| Conditions | Broth microdilution susceptibility testing per CLSI methodology; 2,395 Enterobacterales clinical isolates from US medical centers (2019-2020) |
Why This Matters
This quantitative potency advantage over ertapenem (4-fold) and imipenem (8.3-fold) against ESBL-producing isolates directly informs compound selection for susceptibility testing panels and establishes tebipenem as a reference carbapenem with activity uncompromised by the most clinically prevalent resistance mechanism in Enterobacterales.
- [1] Critchley IA, et al. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020). Antimicrob Agents Chemother. 2022;66(5):e02396-21. Table 2. View Source
- [2] Critchley IA, et al. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020). Antimicrob Agents Chemother. 2022;66(5):e02396-21. Table 2 (Non-ESBL-producing isolates). View Source
- [3] Critchley IA, Cotroneo N, Pucci MJ, et al. Tebipenem pivoxil: an oral carbapenem with activity against multidrug-resistant Enterobacterales. Expert Rev Anti Infect Ther. 2019;17(12):935-945. View Source
